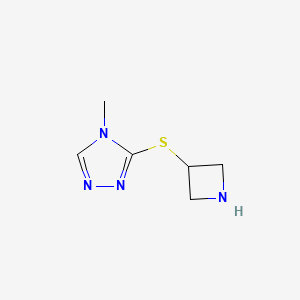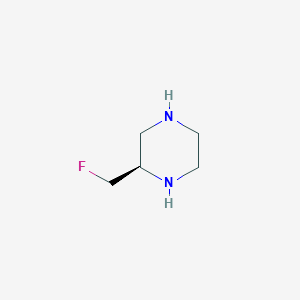![molecular formula C20H17F4N3O2S B12937948 1-[3'-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone](/img/structure/B12937948.png)
1-[3'-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3’-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6’,7’-difluorospiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene]-3-yl]ethanone is a complex organic compound that features a unique spiro structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple fluorine atoms and a thiadiazole ring suggests it may exhibit significant biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3’-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6’,7’-difluorospiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene]-3-yl]ethanone typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the spiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene] core: This can be achieved through a cyclization reaction involving a suitable chromene derivative and a thiadiazole precursor under acidic or basic conditions.
Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a difluorophenyl halide reacts with the spiro core.
Attachment of the aminoethyl side chain: This can be done through a reductive amination reaction where an aldehyde or ketone intermediate is reacted with ethylenediamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3’-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6’,7’-difluorospiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene]-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or amides.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Possible therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials with specific properties such as high stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-[3’-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6’,7’-difluorospiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene]-3-yl]ethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of fluorine atoms can enhance binding affinity and selectivity through interactions like hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
1-[3’-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6’,7’-difluorospiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene]-3-yl]ethanone: can be compared to other spiro compounds with similar cores but different substituents.
Difluorophenyl derivatives: Compounds with similar difluorophenyl groups but different core structures.
Uniqueness:
- The combination of a spiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene] core with a difluorophenyl group and an aminoethyl side chain makes this compound unique. The presence of multiple fluorine atoms can enhance its stability and biological activity compared to similar compounds without fluorine.
Properties
Molecular Formula |
C20H17F4N3O2S |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
1-[3'-(2-aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone |
InChI |
InChI=1S/C20H17F4N3O2S/c1-10(28)27-20(30-19(26-27)13-6-12(21)2-3-15(13)22)11(4-5-25)9-29-18-8-17(24)16(23)7-14(18)20/h2-3,6-8,11H,4-5,9,25H2,1H3 |
InChI Key |
FUZQTOPGYJUXHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2(C(COC3=CC(=C(C=C32)F)F)CCN)SC(=N1)C4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichlorobenzofuro[2,3-d]pyrimidine](/img/structure/B12937865.png)
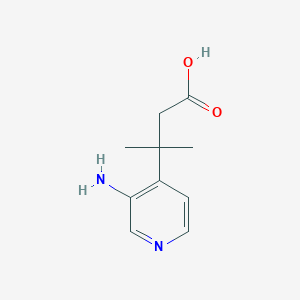
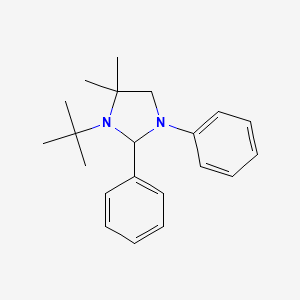
![7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B12937889.png)
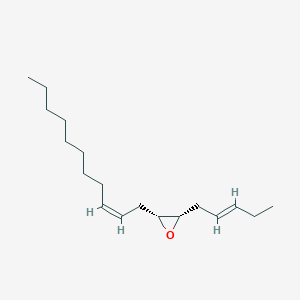
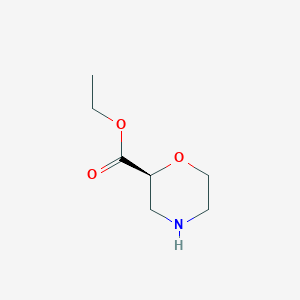
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid hydrochloride](/img/structure/B12937898.png)
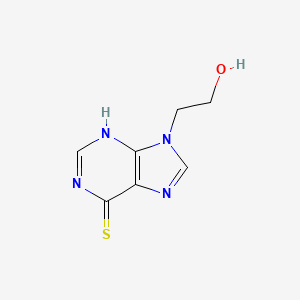
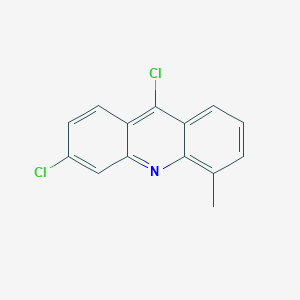
![4-Imidazolidinone, 5-[2-(methylsulfinyl)ethyl]-3-phenyl-2-thioxo-](/img/structure/B12937915.png)

